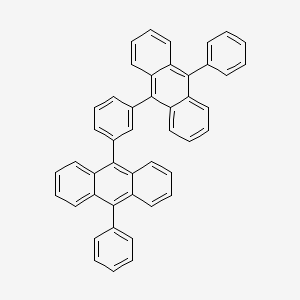
1,3-Bis(10-phenylanthracen-9-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(10-phenylanthracen-9-yl)benzene is a compound that has garnered significant interest in the field of materials chemistry. This compound consists of a central benzene ring substituted with two 10-phenylanthracen-9-yl groups at the 1 and 3 positions. The unique structure of this compound makes it a valuable candidate for various applications, particularly in the realm of photophysical and photochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(10-phenylanthracen-9-yl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 1,3-dibromobenzene and 10-phenylanthracene-9-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound .
化学反应分析
Types of Reactions
1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl rings of the anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
科学研究应用
1,3-Bis(10-phenylanthracen-9-yl)benzene has several scientific research applications:
Photophysical Studies: The compound is used in studies related to triplet-triplet annihilation photon upconversion, which is a process that converts low-energy photons into high-energy photons.
Materials Chemistry: It is employed in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique luminescent properties.
Photodynamic Therapy: The compound’s ability to generate singlet oxygen makes it a potential candidate for photodynamic therapy in medical applications.
作用机制
The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .
相似化合物的比较
Similar Compounds
- 1,2-Bis(10-phenylanthracen-9-yl)benzene
- 1,4-Bis(10-phenylanthracen-9-yl)benzene
- 10,10’-Diphenyl-9,9’-bianthracene
Uniqueness
1,3-Bis(10-phenylanthracen-9-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its photophysical properties. Compared to its isomers, such as 1,2-Bis(10-phenylanthracen-9-yl)benzene and 1,4-Bis(10-phenylanthracen-9-yl)benzene, the 1,3-substitution pattern results in different electronic interactions and energy transfer efficiencies. This makes it particularly suitable for applications requiring precise control over photophysical behavior.
属性
分子式 |
C46H30 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H |
InChI 键 |
QGCLEBUWPRQZBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

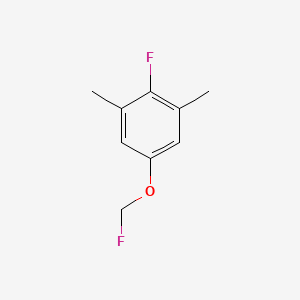
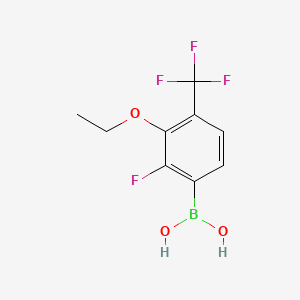
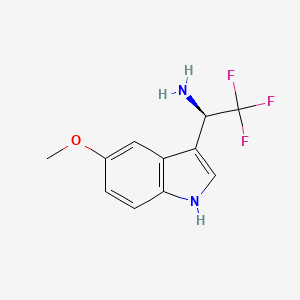
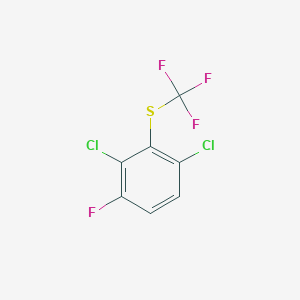
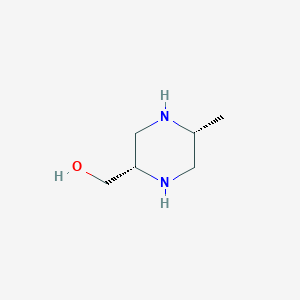

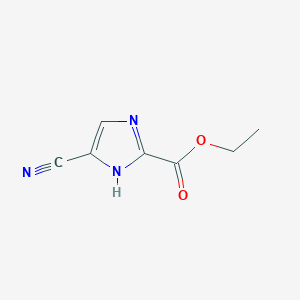
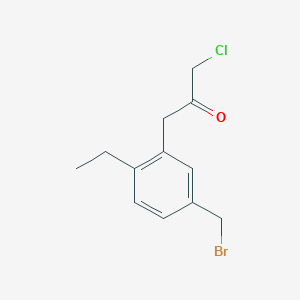



![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
